N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide
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Overview
Description
N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a complex organic compound that features a pyrrole ring substituted with a dimethoxyphenyl group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,5-dimethyl-1H-pyrrole-2-carboximidamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but differs in the functional groups attached to the phenyl ring.
N-acetyl-3,4-dimethoxyphenylalanine: Contains a similar phenyl ring structure but is part of a different class of compounds.
Uniqueness
N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide is unique due to its combination of a pyrrole ring with a dimethoxyphenyl group and an acetyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H21N3O4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C17H21N3O4/c1-11-5-7-13(20(11)2)17(18)19-24-16(21)10-12-6-8-14(22-3)15(9-12)23-4/h5-9H,10H2,1-4H3,(H2,18,19) |
InChI Key |
DMYCIWPFQSQMNN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC(=C(C=C2)OC)OC)/N |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
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